molecular formula C13H12F3NO2 B11852029 6-Quinolinol, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- CAS No. 828938-86-9

6-Quinolinol, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-

Cat. No.: B11852029
CAS No.: 828938-86-9
M. Wt: 271.23 g/mol
InChI Key: OFLYJQSGQSTRSH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a trifluoromethyl group and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone typically involves the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoroacetic acid or trifluoromethyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with quinoline structures can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(quinolin-1(2H)-yl)ethanone: Lacks the hydroxyl and dimethyl groups.

    6-Hydroxy-2,2-dimethylquinoline: Lacks the trifluoromethyl group.

    2,2,2-Trifluoro-1-(6-hydroxyquinolin-1(2H)-yl)ethanone: Lacks the dimethyl groups.

Uniqueness

The presence of both the trifluoromethyl group and the hydroxyl group on the quinoline ring makes 2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity.

Properties

CAS No.

828938-86-9

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C13H12F3NO2/c1-12(2)6-5-8-7-9(18)3-4-10(8)17(12)11(19)13(14,15)16/h3-7,18H,1-2H3

InChI Key

OFLYJQSGQSTRSH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)O)C

Origin of Product

United States

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